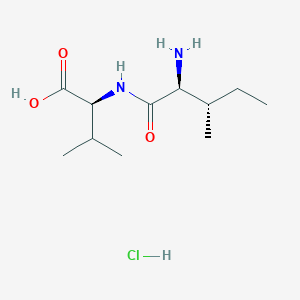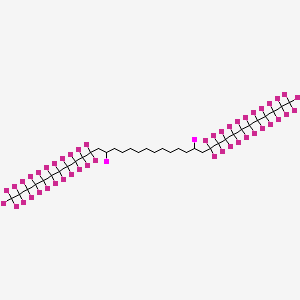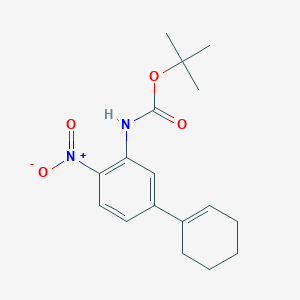![molecular formula C13H23NO5 B12079463 tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate](/img/structure/B12079463.png)
tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-6-tert-butylphenol , has the chemical formula Me₂(tert-Bu)C₆H₂OH . At room temperature and pressure, it appears as a colorless oily liquid. Its primary applications lie in its role as an antioxidant and a UV stabilizer .
準備方法
Synthetic Routes::
Alkylation of Phenol: The compound can be synthesized by alkylation of phenol using tert-butyl chloride or tert-butyl bromide. The reaction occurs under acidic conditions, yielding the desired product.
Hydroxylation of 2,4-Dimethylphenol: Another method involves the hydroxylation of 2,4-dimethylphenol using hydrogen peroxide (H₂O₂) and a suitable catalyst.
Industrial Production:: In industry, this compound is produced through efficient and large-scale processes, ensuring its availability for various applications.
化学反応の分析
Reactivity::
Oxidation: tert-Butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate can undergo oxidation reactions.
Substitution: It reacts with electrophiles, such as halogens, to form substituted derivatives.
Hydrogen Peroxide (H₂O₂): Used in the hydroxylation step.
Acidic Catalysts: Facilitate alkylation reactions.
Major Products:: The primary product is the target compound itself, which possesses antioxidant properties.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: As an antioxidant, it prevents degradation of organic materials.
Biology: It may be used in cell culture media to protect cells from oxidative stress.
Medicine: Research explores its potential therapeutic effects.
Industry: In plastics, rubber, and other materials, it acts as a UV stabilizer.
作用機序
The compound’s antioxidant effect arises from its ability to scavenge free radicals, protecting against oxidative damage. It may interact with cellular pathways related to oxidative stress.
類似化合物との比較
While there are related phenolic compounds, the unique combination of tert-butyl and 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate sets it apart. Similar compounds include other phenolic antioxidants and UV stabilizers.
特性
IUPAC Name |
tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-8(15)10-9(7-14)17-13(4,5)18-10/h8-10,15H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFDMDWEBWOMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CN(CC(C2O1)O)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[4-(Hydroxymethyl)phenyl]-3-[[4-hydroxy-1-[1-[[2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]methyl]-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12079381.png)
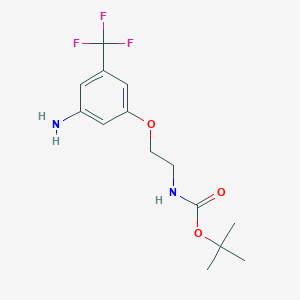
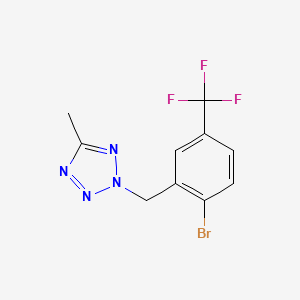



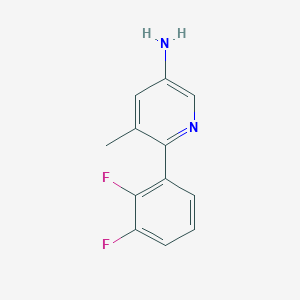
![Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12079428.png)


